Phosphorus oxybromide

Beschreibung

Historical Context of Phosphorus Oxybromide in Chemical Synthesis

The synthesis of this compound has been a subject of chemical investigation for over a century. Although it has been known for a considerable time, its direct synthesis from the oxidation of phosphorus tribromide with oxygen presented significant challenges. researchgate.net Early attempts to prepare this compound were documented by Geuther and Michaelis in 1871. researchgate.netgoogle.com They investigated the use of nitrogen oxides as oxidants for phosphorus tribromide and identified this compound as a reaction product, alongside phosphorus pentoxide. researchgate.netgoogle.com

In 1941, C. R. Johnson and L. G. Nunn Jr. continued these investigations by reacting phosphorus tribromide with varying amounts of nitric oxide and oxygen in a closed system. researchgate.netgoogle.com Their work confirmed that phosphorus tribromide could be oxidized to this compound in the presence of nitric oxide. researchgate.net However, these early methods were often plagued by unpredictable and sometimes explosive reactions, leading to the formation of phosphorus pentoxide and bromine. researchgate.net The direct oxidation of phosphorus tribromide with oxygen at elevated temperatures was found to be particularly hazardous, often resulting in an explosion-like reaction. researchgate.net

Later developments focused on achieving a safer and more controlled synthesis. One successful method involves the reaction of phosphorus pentabromide with phosphorus pentoxide at elevated temperatures. libretexts.orgsigmaaldrich.com Another approach involves the slow addition of liquid bromine to phosphorus tribromide at low temperatures, followed by the careful addition of water and subsequent vacuum distillation.

A significant advancement in ensuring a safe reaction was the discovery that diluting phosphorus tribromide with this compound itself could moderate the reaction when using an oxygen/nitric oxide mixture. researchgate.net Further refinements led to processes where the reaction is carried out in an organic solvent at controlled temperatures, allowing for the separation of pure this compound through crystallization or vacuum distillation. google.com This method provides high yields of the desired product while minimizing the risks associated with earlier synthetic routes. google.com

Contemporary Significance of this compound in Academic Disciplines

This compound has established itself as a significant reagent in various academic disciplines, primarily due to its utility as a brominating agent and a precursor in the synthesis of specialized molecules.

In the field of organic synthesis , POBr₃ is particularly valued for the synthesis of heterocyclic compounds. libretexts.orgacsgcipr.orgchemicalbook.com Heterocyclic structures are fundamental to many areas of chemistry, including medicinal chemistry and materials science. This compound is employed to introduce bromine atoms into these cyclic frameworks, a key step in the creation of novel compounds with specific properties. acsgcipr.orgchemicalbook.com For instance, it is used as a brominating reagent in the synthesis of 2,4,6-tribromopyrimidine. libretexts.orgacsgcipr.orgchemicalbook.com The reaction of POBr₃ with hydroxy groups on aromatic and heteroaromatic rings to substitute them with bromine atoms is a common application. manac-inc.co.jp

In medicinal chemistry , the synthesis of phosphorus-containing heterocyclic compounds is an area of growing interest due to their potential biological activities. bohrium.comopenmedicinalchemistryjournal.combeilstein-journals.org this compound serves as a key reagent in creating intermediates for pharmaceuticals. ontosight.aimdpi.com For example, it has been used in the construction of acridine (B1665455) rings, which are present in various biologically active molecules. researchgate.net

In materials science , this compound is an important starting material for the synthesis of brominated phosphoric acid esters. google.com These esters are utilized as high-quality flame-retardant agents, highlighting the compound's role in the development of safer materials. google.comontosight.ai

The reactivity of this compound has also been explored in inorganic and organometallic chemistry . For example, its reaction with gallium tribromide results in the formation of a 1:1 addition ionic compound containing the non-metal cation POBr₂⁺. libretexts.orgsigmaaldrich.com

Scope and Objectives of Current Research on this compound

Current research involving this compound is focused on leveraging its reactivity to develop novel synthetic methodologies and advanced materials. The primary objectives of this research can be categorized as follows:

Synthesis of Novel Heterocyclic Compounds: A significant area of ongoing research is the use of this compound to synthesize new and complex heterocyclic molecules. bohrium.combeilstein-journals.org The goal is to create libraries of brominated heterocycles that can be further modified to explore their potential applications in medicinal chemistry and materials science. openmedicinalchemistryjournal.com Researchers are investigating new reaction conditions and substrates to expand the scope of bromination reactions using POBr₃.

Development of Advanced Materials: Research continues into the application of this compound in the creation of new materials with enhanced properties. A key objective is the synthesis of more effective and environmentally benign flame retardants based on brominated organophosphorus compounds. google.comontosight.ai The aim is to improve the fire safety of various polymers and textiles.

Elucidation of Reaction Mechanisms: A deeper understanding of the reaction mechanisms involving this compound is a continuous objective. acsgcipr.org This includes studying the kinetics and intermediates of its bromination reactions to optimize reaction conditions, improve yields, and control stereochemistry. For example, understanding the mechanism of deoxybromination, which involves the activation of an oxygen atom followed by nucleophilic substitution, is crucial for its effective use in synthesis. acsgcipr.org

Applications in Pharmaceutical Synthesis: Researchers are actively exploring the use of this compound as a reagent in the synthesis of new pharmaceutical compounds. ontosight.aimdpi.com The objective is to utilize its unique reactivity to construct complex molecular architectures that are difficult to access through other synthetic routes. This includes its application in the preparation of intermediates for active pharmaceutical ingredients (APIs).

Detailed Research Findings

Recent studies have further illuminated the chemical behavior and synthetic utility of this compound. Its reactivity is characterized by its strong electrophilicity and its ability to act as a source of bromide ions.

Physical and Chemical Properties

This compound is a colorless to pale orange crystalline solid with a pungent odor. ontosight.aiwikipedia.org It is highly reactive and sensitive to moisture and air. ontosight.ai It reacts exothermically with water to produce phosphoric acid and hydrobromic acid. noaa.gov

Interactive Data Table: Physical and Chemical Properties of this compound

| Property | Value | Source(s) |

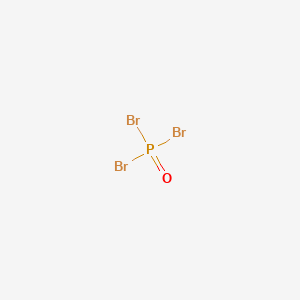

| Molecular Formula | POBr₃ | ontosight.ai |

| Molecular Weight | 286.69 g/mol | ontosight.ai |

| Appearance | Colorless to pale orange crystals/plates | ontosight.aiwikipedia.org |

| Melting Point | 56 °C | chemicalbook.comwikipedia.org |

| Boiling Point | 192 °C (decomposes) | chemicalbook.comwikipedia.org |

| Density | 2.822 g/cm³ | wikipedia.orgamericanelements.com |

| Solubility | Soluble in ether, benzene, chloroform, carbon disulfide, concentrated sulfuric acid. Reacts with water. | chemicalbook.comwikipedia.orgamericanelements.com |

| Heat of Vaporization | 38 kJ/mol | chemicalbook.com |

| Standard Enthalpy of Formation (ΔHf) | -97.0 kcal/mol | openmopac.net |

Reactivity and Research Applications

This compound is a versatile reagent in organic synthesis. It is known to react vigorously with alcohols and can cause fire when in contact with organic materials. noaa.gov Its incompatibility with strong oxidizing agents, alcohols, and bases (including amines) is well-documented. noaa.gov

In the realm of synthetic chemistry, it is a key reagent in the Vilsmeier-Haack reaction and for the halogenation of alcohols and heterocycles. researchgate.net A notable application is in the α-bromination of carboxylic acids, a transformation known as the Hell-Volhard-Zelinskii reaction, where it reacts with the carboxylic acid to form an acid bromide intermediate that more readily enolizes and undergoes bromination. libretexts.org

Spectroscopic studies have provided insight into its structure. Raman spectroscopy has been used to study the molecule, which has been reported to exhibit C₃ᵥ point group symmetry in its free state. libretexts.orgsigmaaldrich.com In the solid state, its crystals belong to the orthorhombic space group Pnma, with intermolecular Br–O bridges that create infinite chains, causing distortions from the ideal molecular symmetry. wikipedia.org

Structure

3D Structure

Eigenschaften

InChI |

InChI=1S/Br3OP/c1-5(2,3)4 | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UXCDUFKZSUBXGM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

O=P(Br)(Br)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

Br3OP | |

| Record name | PHOSPHORUS OXYBROMIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/1327 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2064868 | |

| Record name | Phosphoric tribromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2064868 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

286.69 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Phosphorus oxybromide appears as a colorless crystalline solid or liquid if heated above 133 °F with a pungent odor. It is commonly heated and shipped in a molten state. Soluble in water, but, decomposed by water to hydrobromic and phosphoric acid with evolution of heat. Reacts with organic materials to cause fire. Evolves highly toxic and corrosive gases when exposed to fire. Corrosive to metals and tissue. Used to make other chemicals., Colorless solid; [Hawley] Light brown solid; [MSDSonline] | |

| Record name | PHOSPHORUS OXYBROMIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/1327 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Phosphorus oxybromide | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/6690 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Boiling Point |

AT 758 MM HG IT BOILS AT 193 °C WITH DECOMPOSITION | |

| Record name | PHOSPHORUS OXYBROMIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1166 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Solubility |

SOL IN ETHER, BENZENE, CHLOROFORM, CARBON DISULFIDE, CONCENTRATED SULFURIC ACID | |

| Record name | PHOSPHORUS OXYBROMIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1166 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Density |

greater than 1 (NOAA, 2007), 2.822 | |

| Record name | PHOSPHORUS OXYBROMIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/1327 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | PHOSPHORUS OXYBROMIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1166 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

COLORLESS CRYSTALS, THIN PLATES, FAINT ORANGE TINT | |

CAS No. |

7789-59-5 | |

| Record name | PHOSPHORUS OXYBROMIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/1327 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Phosphoric tribromide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=7789-59-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Phosphorus oxybromide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007789595 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Phosphoric tribromide | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Phosphoric tribromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2064868 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Phosphoryl tribromide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.029.252 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PHOSPHORUS OXYBROMIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/H98H8Y87QQ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | PHOSPHORUS OXYBROMIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1166 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

133 °F (NOAA, 2007), 56 °C (IN HOT WATER) | |

| Record name | PHOSPHORUS OXYBROMIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/1327 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | PHOSPHORUS OXYBROMIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1166 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Synthetic Methodologies for Phosphorus Oxybromide

Established Laboratory and Industrial Preparations

The foundational methods for producing phosphorus oxybromide have been known for a considerable time and are well-documented in chemical literature. These techniques often involve the reaction of fundamental phosphorus and bromine compounds under specific conditions.

A primary and widely cited method for preparing this compound is the reaction between solid phosphorus pentabromide (PBr₅) and phosphorus pentoxide (P₂O₅). sigmaaldrich.comscientificlabs.co.ukindiamart.comwikipedia.org This synthesis is typically conducted at elevated temperatures. sigmaaldrich.comscientificlabs.co.uk The reaction proceeds according to the following stoichiometry:

3 PBr₅ + P₂O₅ → 5 POBr₃ indiamart.comwikipedia.orgsmolecule.comchemchart.com

In a typical laboratory procedure, a mixture of phosphorus pentabromide and a slight stoichiometric excess of phosphorus pentoxide is heated. chemicalbook.com The mixture is slowly heated to around 150 °C over several hours to drive the reaction to completion and distill the resulting this compound. chemicalbook.com

This compound can also be synthesized through the reaction of phosphorus tribromide (PBr₃) with liquid bromine. indiamart.comsmolecule.com This process involves the slow addition of bromine to phosphorus tribromide, typically at a low temperature of 0 °C. indiamart.comwikipedia.orgchemchart.comsciencemadness.org Following the initial reaction, water is carefully added, and the resulting slurry is subjected to vacuum distillation to isolate the final product. indiamart.comwikipedia.orgchemchart.comsciencemadness.org

While less commonly detailed in standard literature, this compound can be produced in a process that begins with elemental phosphorus and bromine. smolecule.comgoogle.com This method can be viewed as an in-situ preparation of the necessary phosphorus bromide precursors. One patented process describes the initial reaction of phosphorus with bromine at temperatures between 105-160 °C to form phosphorus tribromide. google.com This is followed by the addition of more bromine and phosphorus pentoxide to the reaction mixture, which is then heated to a maximum of about 170 °C to yield this compound. google.com This approach is presented as more economical as it avoids the separate step of handling solid phosphorus pentabromide. google.com

The direct oxidation of phosphorus tribromide with oxygen presents significant challenges; at its boiling point (173 °C), the reaction can be explosive, yielding primarily phosphorus pentoxide and bromine. google.com However, the reaction can be controlled by using nitrogen oxides, such as nitrogen dioxide (NO₂), as a catalyst. google.comgoogle.comgoogleapis.com

Early work by researchers Geuther, Michaelis, Johnson, and Nunn established that nitrogen oxides could facilitate the oxidation of phosphorus tribromide to this compound. google.comgoogle.comgoogleapis.com A key innovation to prevent explosive reactions was the discovery that using this compound itself as a diluent or moderator creates a safer process. google.comgoogleapis.com A patented improvement involves conducting the reaction in a halogenated organic solvent at temperatures between 0 and 120 °C. google.com This method allows for high yields of pure this compound, which can then be separated either by crystallization upon cooling or by vacuum distillation. google.com The use of a solvent avoids issues with the solidification of the product, which could clog the apparatus. google.com

| Example | Solvent | Reaction Temperature | Product Melting Point |

|---|---|---|---|

| 1 | Carbon tetrachloride | ~50°C | 55°C |

| 2 | Tetrachloroethylene | - | 56°C |

| 3 | 1,1,1-Trichloroethane | - | 56°C |

| 4 | Trichloroethylene | - | 56°C |

| 5 | Methylene chloride | - | 55.5°C |

Novel and Green Chemistry Approaches to this compound Synthesis

Recent advancements in the synthesis of this compound have focused on creating more efficient, safer, and environmentally conscious processes. These innovations often build upon established chemistries by introducing novel process controls and conditions.

Innovations in production often aim to overcome the drawbacks of earlier methods, such as extended reaction times, difficult handling of solid reagents, and safety hazards. google.com The development of a process using phosphorus tribromide, bromine, and phosphorus pentoxide in a semi-fluid mixture maintained below 105 °C represents such an advancement. google.com This method avoids the need to handle solid phosphorus pentabromide and is designed for better process control and economy. google.com

Furthermore, the catalytic oxidation process using nitrogen oxides in an organic solvent can be considered an innovative and "greener" approach. google.com By enabling the reaction to proceed under milder and more controlled conditions, it enhances safety. google.com The process can be designed to be free of waste, as small amounts of bromine collected during solvent distillation can be reconverted to phosphorus tribromide by heating with phosphorus, thus avoiding pollution. google.com While research on green chemistry for this compound specifically is not abundant, the principles applied to its analogue, phosphorus oxychloride, are relevant. rsc.org These include the use of closed systems where any exhaust is treated, preventing the release of hazardous materials into the environment. rsc.org

Sustainable Chemical Production and Environmental Impact Reduction in Synthesis

The traditional synthesis of phosphorus-based compounds, including this compound, often involves processes that are energy and resource-intensive. bohrium.com Conventional production methods for related compounds have been noted as being environmentally polluting and costly. guidechem.com This has spurred research into more sustainable and "green" production routes that minimize environmental harm. acs.org

A key concern with phosphorus-based reagents is the generation of phosphate (B84403) upon hydrolysis, which can contribute to the eutrophication of water bodies. acs.orgacsgcipr.org Therefore, modern sustainable practices focus on reducing waste and recycling phosphorus-containing byproducts. acs.org One patented process for preparing this compound highlights a method that reportedly avoids pollution by creating no waste during long-term operation. google.com This is achieved by reconverting byproducts, such as bromine collected in the distilled solvent, back into a reactant (phosphorus tribromide) by heating it with phosphorus. google.com

The principles of Green Chemistry aim to perform chemical syntheses with high efficiency, reduced energy inputs, and minimal waste. acs.org For the broader category of organophosphorus compounds, sustainable methods such as electrosynthesis, photocatalysis, and flow-based technologies are being explored as greener alternatives to traditional synthesis. beilstein-journals.org The goal is to move away from reliance on hazardous intermediates and energy-intensive processes. acs.org

Purification and Characterization of Synthetic Products

Following synthesis, crude this compound requires purification to remove unreacted starting materials and byproducts. The primary methods employed for purification are distillation and crystallization, often dictated by the specific synthetic route and the nature of the impurities. google.com In some applications, the synthesized product may be used without extensive purification. researchgate.net For high-purity requirements, techniques like sublimation under vacuum can also be utilized. researchgate.net Characterization of the purified product can be performed by analyzing its physical properties, such as its melting point of 56°C and boiling point of 192°C, or through titration with silver nitrate. researchgate.netscientificlabs.co.uk

Fractional Distillation in High Vacuum

Fractional distillation is a common method for purifying this compound. google.com The process separates components of a liquid mixture based on differences in their boiling points. For this compound, distillation is typically conducted under reduced pressure (vacuum) to lower the boiling temperature and prevent thermal decomposition, as the compound can decompose at its atmospheric boiling point of 193°C. google.comnih.gov

A patented process describes the vacuum distillation of this compound at bottom temperatures ranging from 60 to 160°C under a pressure of 10 to 300 mm Hg. google.com This step is performed after the initial distillation of any lower-boiling point solvents used in the reaction. google.com In a specific documented example, after an initial fraction containing small amounts of phosphorus tribromide was removed, pure this compound was distilled at a reduced pressure of 15 mm Hg, yielding a product with a melting point of 55°C. google.com Another synthesis details the distillation of the main product fraction at 71-77°C under a pressure of 9-15 torr. google.com

| Distillation Parameter | Value | Source |

| Bottom Temperature | 60 - 160 °C | google.com |

| Pressure | 10 - 300 mm Hg | google.com |

| Product Distillation (Example 1) | 105 - 120 °C at 15 mm Hg | google.com |

| Product Distillation (Example 2) | 71 - 77 °C at 9-15 torr | google.com |

Crystallization Techniques

Crystallization is another effective method for isolating and purifying this compound. google.com This technique relies on the principle that the desired compound and impurities have different solubilities in a given solvent. A process has been described where, after the synthesis reaction is complete, the reaction mixture is cooled. google.com This reduction in temperature decreases the solubility of this compound, causing it to precipitate out of the solution as solid crystals, which are then separated by filtration. google.com

To achieve a high degree of purity, the crystallized product, described as a "purely white mass of crystals," can be washed with a small amount of a cold solvent. google.com This washing step helps to remove any remaining soluble impurities that may have adhered to the crystal surface. google.com In an alternative approach, a halogenated hydrocarbon solvent used in the reaction can first be removed by distillation. google.com Subsequently, the this compound is isolated from the remaining mixture via crystallization. google.com

Reaction Mechanisms and Chemical Reactivity of Phosphorus Oxybromide

Hydrolytic Reactions

Phosphorus oxybromide reacts with water, undergoing hydrolysis to ultimately yield phosphoric acid and hydrobromic acid. manac-inc.co.jpnoaa.gov This reactivity is a key characteristic of the compound and proceeds through several intermediate steps.

Mechanism of Hydrolysis to Phosphoric Acid and Hydrobromic Acid

POBr₃ + 3H₂O → H₃PO₄ + 3HBr

The mechanism involves a stepwise nucleophilic attack of water molecules on the phosphorus atom. Each attack leads to the displacement of a bromide ion and the formation of a P-OH bond. This process continues until all three bromine atoms have been replaced by hydroxyl groups, resulting in the formation of phosphoric acid. The displaced bromide ions combine with protons from water to form hydrobromic acid.

Formation of Dibromophosphoric Acid in Hydrolysis

During the initial stages of hydrolysis, before all bromide atoms are substituted, intermediate species are formed. One such significant intermediate is dibromophosphoric acid (HOPOBr₂). This compound arises from the first step of the hydrolysis, where one molecule of water reacts with one molecule of this compound:

POBr₃ + H₂O → HOPOBr₂ + HBr

Further hydrolysis of dibromophosphoric acid leads to monobromophosphoric acid and subsequently to phosphoric acid. The presence and stability of these intermediates can be influenced by the reaction conditions, such as the stoichiometry of water.

Condensation Reactions of Partially Hydrolyzed this compound

In conditions of limited water, the partially hydrolyzed intermediates of this compound can undergo condensation reactions. These reactions involve the elimination of a small molecule, such as water or hydrogen bromide, between two molecules of the phosphorus-containing acid. This process can lead to the formation of polyphosphoric acid derivatives, where the end groups may still contain bromine atoms. These condensation reactions are analogous to the formation of pyrophosphates and other polyphosphates from phosphoric acid.

Computational Studies on Hydrolysis Mechanisms

While specific computational studies on the hydrolysis of this compound are not extensively documented in readily available literature, studies on the analogous compound, phosphorus oxychloride (POCl₃), provide significant insights. nih.govresearchgate.net First-principles calculations have shown that water molecules play a crucial role as catalysts in the hydrolysis of phosphorus oxyhalides, significantly lowering the activation barrier by facilitating proton transfer to the leaving halide ion. nih.govresearchgate.net The potential energy surfaces for the hydrolysis of POCl₃ indicate a multi-step process with distinct intermediates. nih.govresearchgate.net These computational models suggest that the hydrolysis of this compound likely follows a similar associative mechanism, where water acts as a nucleophile, with the reaction proceeding through a pentacoordinate transition state. The presence of the P=O double bond influences the electronic structure and the reaction pathway. nih.gov

Role as a Halogenating Agent

This compound is a versatile and important reagent in organic synthesis, primarily utilized for the introduction of bromine atoms into organic molecules. google.comresearchgate.net It serves as a valuable alternative to other brominating agents like phosphorus tribromide (PBr₃) and phosphorus pentabromide (PBr₅), offering different reactivity and selectivity profiles. manac-inc.co.jpmanac-inc.co.jp

Bromination of Organic Compounds

This compound is widely used for the conversion of various functional groups into their corresponding brominated derivatives. researchgate.net This includes the bromination of alcohols, aromatic rings, and heterocyclic systems. manac-inc.co.jpmanac-inc.co.jp

One of the most common applications of this compound is the conversion of alcohols to alkyl bromides. This transformation is particularly effective for primary and secondary alcohols. The reaction mechanism generally proceeds via an Sₙ2 pathway. masterorganicchemistry.comcommonorganicchemistry.combyjus.com The alcohol oxygen first acts as a nucleophile, attacking the electrophilic phosphorus atom of POBr₃. This initial step forms a good leaving group, a phosphite ester intermediate. Subsequently, a bromide ion, displaced in the initial step or from another molecule of POBr₃, acts as a nucleophile and attacks the carbon atom bearing the activated hydroxyl group from the backside, leading to an inversion of stereochemistry if the carbon is chiral. masterorganicchemistry.comcommonorganicchemistry.combyjus.com

This compound is also a key reagent in the Vilsmeier-Haack reaction, which is used for the formylation of electron-rich aromatic and heteroaromatic compounds. researchgate.netorganic-chemistry.orgwikipedia.org In this reaction, a substituted amide, such as N,N-dimethylformamide (DMF), reacts with phosphorus oxychloride or, analogously, this compound to form a Vilsmeier reagent, which is a chloro- or bromoiminium ion. mychemblog.comnrochemistry.comsapub.org This electrophilic species then attacks the electron-rich aromatic ring, and subsequent hydrolysis yields an aryl aldehyde or ketone. wikipedia.org

Furthermore, this compound is employed for the direct bromination of hydroxy groups on aromatic and heterocyclic rings. manac-inc.co.jp Reactions are typically carried out by heating the substrate with an excess of this compound, often in a high-boiling solvent like toluene or xylene, at temperatures ranging from 110°C to 160°C. manac-inc.co.jp Compared to phosphorus pentabromide, this compound is considered a safer reagent due to its lower bromination capacity. manac-inc.co.jp

Below is a table summarizing various bromination reactions using this compound:

| Substrate Type | Product Type | Reaction Conditions | Notes |

| Primary Alcohols | Primary Alkyl Bromides | Varies | Generally proceeds with good yield via an Sₙ2 mechanism. byjus.com |

| Secondary Alcohols | Secondary Alkyl Bromides | Varies | Sₙ2 mechanism leads to inversion of stereochemistry. masterorganicchemistry.comcommonorganicchemistry.com |

| Aromatic Hydroxy Compounds | Bromoarenes | Excess POBr₃, 110-160°C | Used for substituting hydroxyl groups on aromatic rings. manac-inc.co.jp |

| Heterocyclic Hydroxy Compounds | Bromoheterocycles | Excess POBr₃, 110-160°C | Effective for a range of heterocyclic systems. manac-inc.co.jp |

| Electron-rich Arenes (with DMF) | Aryl Aldehydes | Vilsmeier-Haack conditions | Forms a bromoiminium intermediate for formylation. researchgate.netwikipedia.org |

Stereospecificity in Electrophilic Reactions at Phosphorus Center

The stereochemistry of reactions at a phosphorus center is a critical aspect of its chemical behavior. For phosphorus compounds, both nucleophilic and electrophilic substitution reactions are fundamental. A notable distinction exists between reactions at trivalent P(III) and pentavalent P(V) centers.

Bimolecular electrophilic substitution reactions, designated as SE2(P), are well-documented for chiral trivalent phosphorus compounds. These reactions characteristically proceed with the retention of the absolute configuration at the phosphorus center. mdpi.comresearchgate.net In this mechanism, an incoming electrophile interacts with the electron-rich phosphorus center from the front side, leading to a product where the stereochemistry is preserved. mdpi.com

In the case of this compound (POBr₃), the phosphorus atom is in a +5 oxidation state and is considered an electrophilic center due to the presence of highly electronegative oxygen and bromine atoms. Consequently, its primary mode of reaction involves being attacked by nucleophiles (e.g., alcohols, water, amines). tripod.com These reactions are classified as nucleophilic substitutions at the phosphorus center. Such reactions, particularly bimolecular nucleophilic substitutions (SN2(P)), typically proceed with an inversion of configuration at the phosphorus atom. mdpi.comresearchgate.net This occurs as the nucleophile attacks the phosphorus center, forming a pentacoordinated intermediate or transition state, which then expels a leaving group. researchgate.net

Therefore, while the phosphorus center in this compound is electrophilic in nature, the reactions it undergoes are mechanistically described as nucleophilic substitutions on phosphorus, which are stereospecifically distinct from the electrophilic substitutions observed for P(III) compounds.

Lewis Acid-Base Chemistry

The presence of lone pairs on the oxygen atom and the potential for halide abstraction allows this compound to exhibit Lewis acid-base chemistry.

Investigation of POBr₂⁺ Cation Formation

The formation of the dibromophosphoryl cation, POBr₂⁺, from this compound can be postulated as a reaction with a potent Lewis acid that functions as a strong halide acceptor. In this theoretical pathway, the Lewis acid would abstract a bromide anion (Br⁻) from the POBr₃ molecule. This process would leave behind the positively charged POBr₂⁺ cation. The formation of such a cation would be analogous to the generation of acylium ions from acyl halides. While this reaction is chemically plausible, extensive experimental investigation and characterization of the POBr₂⁺ cation are not widely documented in the literature.

Adduct Formation with Other Lewis Acids (e.g., Gallium Tribromide)

This compound can function as a Lewis base through its phosphoryl oxygen atom. The lone pairs of electrons on the oxygen can be donated to a suitable Lewis acid, resulting in the formation of a stable adduct. Gallium tribromide (GaBr₃) is a strong Lewis acid that exists as a dimer (Ga₂Br₆) and readily accepts electron pairs. wikipedia.org

In a reaction with gallium tribromide, the phosphoryl oxygen of POBr₃ donates an electron pair to one of the gallium centers, forming a coordinate covalent bond. This results in a stable Lewis acid-base adduct, O=PBr₃→GaBr₃. This type of interaction is a characteristic feature of phosphoryl halides.

| Component | Role | Description |

| This compound (POBr₃) | Lewis Base | The phosphoryl oxygen atom donates a pair of electrons. |

| Gallium Tribromide (GaBr₃) | Lewis Acid | The gallium atom accepts the electron pair from the oxygen. wikipedia.org |

| Product | Adduct | A stable complex is formed via a coordinate bond (O→Ga). |

Other Significant Chemical Reactions

Decomposition Pathways

This compound is thermally sensitive. When heated to decomposition, it releases highly toxic and corrosive fumes containing bromides and various phosphorus oxides (POₓ). nih.gov The decomposition is noted to occur near its boiling point of 193 °C. nih.gov To mitigate this thermal breakdown during its synthesis, reaction temperatures are typically maintained below 130 °C. google.com In the presence of moisture or water, decomposition occurs via hydrolysis, which is an exothermic reaction that produces phosphoric acid and hydrobromic acid. nih.govnoaa.gov

| Decomposition Type | Conditions | Products |

| Thermal | High temperatures (approaching 193 °C) nih.gov | Phosphorus Oxides (POₓ), Bromides nih.gov |

| Hydrolysis | Presence of water/moisture noaa.gov | Phosphoric Acid (H₃PO₄), Hydrobromic Acid (HBr) nih.govnoaa.gov |

Incompatibility with Strong Oxidizing Agents, Alcohols, and Bases

This compound is incompatible with several classes of chemical reagents, leading to vigorous or hazardous reactions. noaa.govchemicalbook.com

Strong Oxidizing Agents : Although the phosphorus atom in POBr₃ is in its highest oxidation state (+5), the bromide ligands can be oxidized. Reactions with strong oxidizing agents can be hazardous and are therefore avoided.

Alcohols : this compound reacts readily with alcohols. This reaction is a common synthetic method for converting primary and secondary alcohols into the corresponding alkyl bromides. The mechanism involves a nucleophilic attack by the alcohol's oxygen on the electrophilic phosphorus atom. youtube.commanac-inc.co.jp The reaction is often vigorous and exothermic.

Bases : As an acid halide, this compound reacts vigorously with bases, including amines. noaa.govchemicalbook.com The reaction is a neutralization or hydrolysis-type process that can be highly exothermic, producing phosphate (B84403) salts and bromide salts.

Advanced Applications of Phosphorus Oxybromide in Chemical Research

Organic Synthesis Applications

Phosphorus oxybromide is a powerful tool in the arsenal of synthetic organic chemists, enabling a wide array of chemical transformations. Its reactivity is primarily centered around its ability to act as a potent brominating and dehydrating agent.

Synthesis of Brominated Organic Compounds

One of the principal applications of this compound is as a brominating agent. It is particularly effective in the synthesis of brominated organic compounds, where it facilitates the substitution of hydroxyl groups with bromine atoms in both aromatic and heterocyclic systems. manac-inc.co.jp This transformation is typically achieved by heating the substrate with an excess of this compound, often in a high-boiling solvent such as toluene or xylene, at temperatures ranging from 110°C to 160°C. manac-inc.co.jp The reaction proceeds until the evolution of hydrogen bromide gas ceases. manac-inc.co.jp

Compared to other phosphorus bromides like phosphorus pentabromide (PBr₅), this compound is considered a safer reagent due to its lower bromination capacity. manac-inc.co.jp This moderation in reactivity allows for more controlled brominations, minimizing the potential for unwanted side reactions such as resinification that can occur with more aggressive reagents. manac-inc.co.jp

Table 1: Comparison of Brominating Agents

| Reagent | Chemical Formula | Typical Applications | Key Characteristics |

|---|---|---|---|

| This compound | POBr₃ | Bromination of aromatic and heterocyclic hydroxyl groups | Safer reagent with moderate reactivity |

| Phosphorus Pentabromide | PBr₅ | Bromination of alcohols and carboxylic acids | Highly reactive, can cause resinification |

| N-Bromosuccinimide | C₄H₄BrNO₂ | Allylic and benzylic bromination | Selective for specific positions |

Preparation of Bromoheterocyclic Compounds

The synthesis of bromoheterocyclic compounds is a critical process in medicinal and materials chemistry, and this compound plays a key role in this area. researchgate.net It is employed for the direct bromination of heterocyclic rings, converting hydroxyl-substituted heterocycles into their bromo-derivatives. manac-inc.co.jp A notable example is its use in the synthesis of 2,4,6-tribromopyrimidine. The introduction of bromine atoms into heterocyclic scaffolds is a vital step in the development of new compounds with tailored electronic and biological properties.

Role in the Production of Active Pharmaceutical Ingredients (APIs)

The pharmaceutical industry relies heavily on efficient and selective synthetic methodologies for the production of Active Pharmaceutical Ingredients (APIs). This compound serves as a valuable reagent in the synthesis of various pharmaceutical intermediates. manac-inc.co.jp Its ability to introduce bromine atoms into organic molecules is crucial for building the complex molecular architectures of many drugs. Brominated intermediates are often key precursors that can be further functionalized to generate the final API. The analogous compound, phosphorus oxychloride (POCl₃), is also widely used in the synthesis of APIs and their intermediates, highlighting the importance of phosphoryl halides in pharmaceutical manufacturing. researchgate.net

Utilization in Agrochemicals (e.g., Plant Protection Products, Pesticides, Fungicides)

In the field of agrochemicals, this compound is utilized in the synthesis of various plant protection products, including pesticides and fungicides. surrey.ac.uk The incorporation of bromine into the molecular structure of these compounds can enhance their biological activity and efficacy. Brominated organic compounds often exhibit potent insecticidal, herbicidal, or fungicidal properties, making them essential components in modern agriculture.

Preparation of Phosphoryl Halides for N-Protection of Amino Acids

Protecting group chemistry is fundamental to the synthesis of peptides and other complex molecules derived from amino acids. This compound is used in the preparation of phosphoryl halides, which are employed for the N-protection of amino acids. This protection strategy is essential to prevent unwanted side reactions at the nitrogen atom of the amino acid during subsequent synthetic steps. The use of phosphoryl halides allows for the temporary masking of the amino group, which can then be deprotected under specific conditions to reveal the desired functionality.

Dehydration Reactions

While primarily known as a brominating agent, this compound and related phosphorus halides also function as effective dehydrating agents in certain organic transformations. Although phosphorus pentoxide is a more common choice for the dehydration of amides to nitriles, phosphorus halides can facilitate this conversion. researchgate.net Similarly, phosphorus oxychloride (POCl₃), a closely related compound, is a well-established reagent for the dehydration of alcohols to alkenes, often in the presence of a base like pyridine. chemistrysteps.com This reaction proceeds by converting the hydroxyl group into a better leaving group, which is then eliminated to form a double bond. chemistrysteps.com The use of POCl₃ is advantageous in cases where acid-catalyzed dehydration might lead to unwanted rearrangements. chemistrysteps.com

Table 2: Applications of this compound in Organic Synthesis

| Application | Reaction Type | Substrate | Product |

|---|---|---|---|

| Synthesis of Brominated Organic Compounds | Bromination | Aromatic/Heterocyclic Alcohols | Aryl/Heteroaryl Bromides |

| Preparation of Bromoheterocyclic Compounds | Bromination | Hydroxy-heterocycles | Bromoheterocycles |

| Production of APIs | Bromination | Pharmaceutical Intermediates | Brominated Intermediates |

| Utilization in Agrochemicals | Bromination | Agrochemical Precursors | Brominated Pesticides/Fungicides |

| N-Protection of Amino Acids | Phosphorylation | Amino Acids | N-Protected Amino Acids |

| Dehydration Reactions | Dehydration | Amides | Nitriles |

Advanced Materials Science

This compound (POBr3) serves as a significant reagent in the field of advanced materials science due to its reactivity as a brominating and phosphorylating agent. Its utility extends from the creation of novel polymers to the production of high-performance flame retardants and other specialized chemical compounds.

Development of Advanced Materials

This compound is a key starting material in the synthesis of various advanced materials, particularly brominated organic compounds. It is instrumental in producing brominated phosphoric acid esters, which are recognized as high-quality fire-proofing agents google.com. The compound's ability to introduce bromine and phosphorus into a molecular structure allows for the tailoring of material properties. For instance, it is used in the synthesis of polymeric aryl sulphones by reacting with aromatic monosulphonic acids scispace.com. The incorporation of phosphorus and bromine can enhance thermal stability, flame resistance, and other desirable characteristics in the final polymer. Its role as a versatile chemical intermediate facilitates the development of materials for various specialized applications fishersci.com.

| Material Class | Specific Example | Key Property Conferred by POBr₃ | Reference |

|---|---|---|---|

| Brominated Phosphoric Acid Esters | Various esters | Flame retardancy | google.comgoogle.com |

| Polymeric Aryl Sulphones | Polymers from aromatic monosulphonic acids | Polymer backbone formation | scispace.com |

| Bromoheterocyclic Compounds | 2,4,6-tribromopyrimidine | Bromination of heterocyclic rings | fishersci.comlookchem.com |

Role in Flame Retardant Production

The production of flame retardants is a primary application of this compound. It serves as an essential precursor for phosphorus-based flame retardants, which are increasingly favored as halogen-free alternatives for a wide range of polymeric materials nih.govspecificpolymers.com. These compounds can function in both the solid and gas phases during combustion. In the solid phase, they promote the formation of a protective char layer, which insulates the underlying material from heat and reduces the emission of volatile, flammable compounds nih.govpinfa.eu. In the gas phase, phosphorus-containing species can interrupt the radical chain reactions of combustion, effectively quenching the flame nih.gov.

This compound is specifically used in the synthesis of brominated phosphoric acid esters, which combine the flame-retardant effects of both phosphorus and bromine google.comgoogle.com. The phosphorus content contributes to charring, while bromine acts as a flame inhibitor in the gas phase. This synergistic effect makes these compounds highly effective fire-proofing agents for materials like resins, plastics, and textiles google.compinfa.euitalmatch.com.

| Flame Retardant Family | Primary Mechanism | Phase of Action | Role of POBr₃ |

|---|---|---|---|

| Phosphate (B84403) Esters | Char formation, Flame inhibition | Condensed & Gas | Precursor for brominated versions google.comitalmatch.com |

| Phosphonates | Char formation | Condensed | Indirect precursor pinfa.euitalmatch.com |

| Phosphinates | Char formation, Flame inhibition | Condensed & Gas | Indirect precursor pinfa.euitalmatch.com |

| Inorganic Phosphorus Compounds | Char formation, Barrier effect | Condensed | Related inorganic chemistry italmatch.com |

Specialty Chemicals Production

This compound is a valued reagent for the synthesis of a variety of specialty chemicals, primarily due to its capacity as a brominating agent lookchem.comnbinno.com. It is particularly effective for substituting the hydroxyl groups of aromatic rings and heterocycles with bromine atoms manac-inc.co.jpmanac-inc.co.jp. While its bromination capacity is considered less aggressive than that of phosphorus pentabromide, it is regarded as a safer reagent for many applications manac-inc.co.jpmanac-inc.co.jp.

Reactions are typically conducted by heating the substrate with an excess of this compound in a solvent like toluene or xylene manac-inc.co.jp. This methodology is employed in the preparation of bromoheterocyclic compounds, such as 2,4,6-tribromopyrimidine fishersci.comlookchem.com. Beyond its role in bromination, this compound is also a crucial intermediate in the manufacture of pharmaceuticals and pesticides, highlighting its importance in the broader chemical industry google.com.

Catalysis and Ligand Chemistry

In the realms of catalysis and ligand chemistry, this compound is explored for its Lewis acidic properties and its ability to form unique coordination compounds and ligand-stabilized species.

Use in Coordination Chemistry

This compound functions as a Lewis acid, reacting with various Lewis bases to form adducts and coordination complexes. Research has shown that POBr₃ reacts readily with nitrogen-based ligands such as pyridine and 4-(dimethylamino)pyridine (DMAP) acs.orgresearchgate.net. These reactions lead to the formation of ionic compounds that contain donor-stabilized dioxophosphonium cations, specifically [(py)₂PO₂]⁺ and [(DMAP)₂PO₂]⁺ acs.orgresearchgate.netscispace.com.

The interaction involves a dismutation of the phosphoryl halide, yielding an equimolar mixture of the ligand-stabilized [PO₂]⁺ cation and a pentahalide species acs.org. The resulting cationic complexes, such as [(DMAP)₂PO₂]Br₃ and [(py)₂PO₂]Br₃, have been isolated and characterized, revealing distorted tetrahedral geometry around the phosphorus atom acs.orgscispace.com. Furthermore, adducts of phosphoryl bromide with metal halides, including Br₃PO·AlBr₃ and Br₃PO·SbCl₅, have also been synthesized and studied, demonstrating the compound's versatility in forming coordination complexes with a range of acceptors scispace.com.

Design and Study of Phosphorus Ligands

The study of reactions involving this compound contributes to the fundamental understanding and design of phosphorus-based ligands. The synthesis of ligand-stabilized dioxophosphonium cations from POBr₃ and pyridine bases like DMAP is a key area of this research acs.orgresearchgate.net. These reactions provide insight into the Lewis acidity of phosphoryl halides and their behavior towards donor molecules, which is crucial for designing new ligand systems acs.org.

The [(DMAP)₂PO₂]⁺ and [(py)₂PO₂]⁺ cations represent a donor-stabilized form of the previously unknown [PO₂]⁺ cation researchgate.netscispace.com. The formation of these species proceeds through intermediates like [(DMAP)POX₂]⁺, which can be identified spectroscopically acs.org. The study of these structures and their formation mechanisms, supported by computational analysis, advances the field of coordination chemistry and provides a basis for the development of novel phosphorus-containing ligands with tailored electronic and steric properties acs.orgcardiff.ac.uk.

Catalytic Transformations in Organic Materials

While this compound (POBr3) is well-established as a stoichiometric reagent in various organic transformations, its application as a catalyst in the synthesis of organic materials is a more specialized and less commonly documented area of research. However, its inherent Lewis acidity and reactivity suggest potential catalytic roles in specific transformations that lead to the formation of functional organic materials. Research in this domain primarily explores its capacity to facilitate reactions such as electrophilic substitutions and condensations, which are foundational to the synthesis of certain classes of polymers and functional aromatic compounds.

The catalytic activity of this compound often stems from its ability to act as a Lewis acid, activating substrates towards nucleophilic attack. This is analogous to the function of other phosphorus(V) halides. The phosphorus center in POBr3 is electron-deficient and can coordinate to Lewis bases, thereby enhancing the electrophilicity of associated functional groups. This principle underlies its potential use in reactions that construct the backbones of or introduce functionalities to organic materials.

One area where the catalytic potential of this compound is implicitly suggested is in reactions related to the Vilsmeier-Haack reaction, which is a powerful tool for the formylation of electron-rich aromatic compounds. rsc.orgrsc.orgnih.gov While typically used in stoichiometric amounts to generate the Vilsmeier reagent, investigations into the reaction mechanism indicate the formation of electrophilic species that drive the transformation. nih.govmanac-inc.co.jpnih.gov In principle, a catalytic cycle could be envisioned where POBr3 is regenerated, although practical examples in the synthesis of extended polymeric or functional materials are not widely reported.

Furthermore, the use of phosphorus halides in promoting condensation reactions for the synthesis of specialized polymers has been explored. For instance, phosphorus oxychloride (POCl3), a closely related compound, has been utilized in the synthesis of poly(arylene ether phosphine oxide)s. While direct catalytic examples with POBr3 in similar polymerizations are scarce in prominent literature, the analogous reactivity suggests its potential applicability.

Research into phosphorus-based Lewis acids has highlighted the catalytic capabilities of various P(V) species in a range of organic reactions. researchgate.net These studies provide a theoretical framework for understanding how POBr3 could function as a catalyst. The Lewis acidity of P(V) compounds is attributed to low-lying σ* orbitals, which can accept electron density from substrates. researchgate.net This activation can facilitate key bond-forming events in polymerization or material functionalization.

A summary of potential, though not extensively demonstrated, catalytic applications of this compound in the synthesis of organic materials is presented below. It is important to note that in many of these conceptual applications, POBr3 may act more as a promoter or be part of a more complex catalytic system rather than a true catalyst in the classical sense.

| Potential Catalytic Application | Type of Organic Material | Reaction Type | Mechanistic Role of POBr3 |

| Friedel-Crafts Type Polymerizations | Polyaromatic Hydrocarbons | Electrophilic Aromatic Substitution | Lewis acid catalyst to activate electrophiles |

| Polycondensation Reactions | High-Performance Polymers (e.g., Polyethers) | Nucleophilic Aromatic Substitution | Activation of aryl halides or alcohols |

| Synthesis of Functional Dyes | Chromophoric Materials | Cyclization/Condensation Reactions | Promotion of intramolecular cyclizations |

Detailed research findings specifically demonstrating the catalytic efficacy of this compound in these areas are limited. The majority of published work continues to focus on its stoichiometric applications in organic synthesis, such as the conversion of alcohols to bromides and the synthesis of heterocyclic compounds. manac-inc.co.jprsc.orgrsc.org The development of catalytic systems based on this compound for the synthesis of organic materials remains an open area for future investigation.

Spectroscopic and Computational Studies on Phosphorus Oxybromide

Spectroscopic Characterization

Phosphorus oxybromide (POBr₃), also known as phosphoryl bromide, is a colorless crystalline solid that has been the subject of various spectroscopic and computational investigations to elucidate its molecular structure and properties. These studies provide fundamental insights into the nature of its chemical bonds and vibrational dynamics.

Raman Spectroscopy and Molecular Structure Determination (C₃ᵥ Point Group Symmetry)

Raman spectroscopy has been a pivotal technique in determining the molecular structure of this compound in its liquid state. Early studies of the Raman spectrum, including the measurement of the polarization of the Raman lines, concluded that the POBr₃ molecule possesses C₃ᵥ point group symmetry ucsb.eduresearchgate.net. This point group is characterized by a principal three-fold axis of rotation (C₃) that passes through the phosphorus and oxygen atoms, and three vertical mirror planes (σᵥ) that each contain the P=O bond and one of the P-Br bonds.

A molecule with C₃ᵥ symmetry is expected to have a total of 3N-6 = 3(5)-6 = 9 fundamental vibrational modes. However, due to degeneracy, these vibrations are grouped into fewer distinct frequencies. For the C₃ᵥ point group, the vibrational modes of POBr₃ are distributed among the A₁ and E symmetry species. Group theory predicts that all of these modes are active in both Raman and Infrared spectroscopy philstat.orgyoutube.com. The vibrations are assigned as follows:

A₁ species : These are totally symmetric vibrations, which include the P=O stretching, the symmetric PBr₃ stretching, and the symmetric PBr₃ deformation (scissoring). These modes produce polarized bands in the Raman spectrum.

E species : These are doubly degenerate vibrations, which include the asymmetric PBr₃ stretching, the asymmetric PBr₃ deformation (rocking), and the O=P-Br bending (wagging). These modes give rise to depolarized Raman bands.

The observed vibrational frequencies for this compound from spectroscopic studies are summarized in the table below.

| Vibrational Mode | Symmetry Species | Frequency (cm⁻¹) | Spectroscopic Method |

| P=O Stretch (ν₁) | A₁ | 1297.9 | Infrared (Gas Phase) researchgate.net |

| PBr₃ Symmetric Stretch (ν₂) | A₁ | 289 | Calculated conicet.gov.ar |

| PBr₃ Symmetric Deformation (ν₃) | A₁ | 118 | Calculated conicet.gov.ar |

| PBr₃ Asymmetric Stretch (ν₄) | E | 488 | Calculated conicet.gov.ar |

| O=P-Br Bending (ν₅) | E | 352 | Calculated conicet.gov.ar |

| PBr₃ Asymmetric Deformation (ν₆) | E | 157 | Calculated conicet.gov.ar |

Note: Some values are based on theoretical calculations which complement experimental data.

Infrared (IR) Spectroscopy

Infrared spectroscopy complements Raman studies by providing information on the vibrational modes of POBr₃. All fundamental vibrations (A₁ and E species) of the C₃ᵥ symmetric molecule are predicted to be IR-active philstat.org. The most intense and easily identifiable band in the IR spectrum of this compound is the P=O stretching vibration (ν₁). Gas-phase Fourier Transform Infrared (FTIR) spectroscopy has identified this strong absorption band centered at 1297.9 cm⁻¹ researchgate.net. The other vibrational modes, such as the P-Br stretches and various bending modes, occur at lower frequencies, consistent with the data presented in the Raman spectroscopy section. The analysis of these IR bands is crucial for a complete vibrational assignment and for calculating the force constants of the molecular bonds researchgate.netsemanticscholar.org.

Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., ³¹P-NMR, ¹H-NMR, ¹³C-NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for structural analysis, particularly ³¹P-NMR for phosphorus-containing compounds. The ³¹P nucleus has a natural abundance of 100% and a spin of ½, which makes it a highly sensitive nucleus for NMR experiments, resulting in sharp and easily interpretable spectra karazin.ua.

¹H-NMR and ¹³C-NMR spectroscopies are not applicable for the direct characterization of the this compound molecule itself, as it contains no hydrogen or carbon atoms.

Mass Spectrometry (e.g., ESI-MS, ESI-MS/MS)

Mass spectrometry (MS) is used to determine the molecular weight and elemental composition of a compound and to deduce its structure by analyzing its fragmentation patterns. The molecular weight of this compound (POBr₃) is 286.69 g/mol , calculated using the most common isotopes (³¹P, ¹⁶O, ⁷⁹Br, ⁸¹Br) oxinst.com.

In a typical electron ionization (EI) mass spectrum, this compound would first be ionized to form the molecular ion, [POBr₃]⁺•. Due to the high energy of this process, the molecular ion is often unstable and undergoes fragmentation libretexts.org. The fragmentation pattern can be predicted based on bond strengths within the molecule. The P-Br bonds are generally weaker than the P=O double bond. Therefore, the expected fragmentation pathway would involve the sequential loss of bromine atoms.

A predicted fragmentation pattern would likely show the following prominent ions:

[POBr₃]⁺• : The molecular ion. Due to the isotopic distribution of bromine (⁷⁹Br and ⁸¹Br occur in an approximate 1:1 ratio), the molecular ion peak would appear as a characteristic cluster of peaks.

[POBr₂]⁺ : Formed by the loss of a bromine radical (•Br) from the molecular ion. This would be a major fragment ion.

[POBr]⁺• : Formed by the loss of a second bromine radical.

[PO]⁺ : Formed by the loss of the third bromine radical.

This predicted pattern helps in confirming the identity of the compound in a sample.

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum, which typically corresponds to electronic transitions within a molecule. Simple inorganic molecules like this compound, which lack chromophores (i.e., unsaturated groups or atoms with non-bonding electrons that can undergo n→π* or π→π* transitions), are not expected to show significant absorbance in the 200-800 nm range.

The primary application of UV-Vis spectroscopy in the context of phosphorus is not for the direct analysis of POBr₃, but rather for the quantitative determination of total phosphorus content in a sample. In such methods, the phosphorus compound is first converted into orthophosphate (PO₄³⁻). The orthophosphate is then reacted with a reagent like ammonium molybdate in an acidic medium to form a colored phosphomolybdate complex, which can be readily measured by a UV-Vis spectrophotometer libretexts.orgjacobs-university.de.

Computational Chemistry and Theoretical Investigations

Computational chemistry provides powerful tools to supplement and interpret experimental data. Methods such as Density Functional Theory (DFT) and ab-initio calculations are used to investigate the geometric and electronic structure, vibrational properties, and other characteristics of molecules like this compound researchgate.netconicet.gov.arnih.gov.

Theoretical studies have successfully modeled the POX₃ series (where X = F, Cl, Br, I) researchgate.netconicet.gov.ar. These calculations confirm that the minimum energy geometry for POBr₃ corresponds to the C₃ᵥ symmetry observed experimentally. Computational models can predict molecular parameters with high accuracy, including bond lengths and bond angles. These theoretical values are often in excellent agreement with data derived from experimental techniques like electron diffraction.

A comparative study using the MP2/6-311++G(d,p) level of theory reported the following calculated geometrical parameters for this compound conicet.gov.ar:

| Parameter | Theoretical Value |

| P=O Bond Length | 1.455 Å |

| P-Br Bond Length | 2.164 Å |

| O=P-Br Bond Angle | 113.1° |

| Br-P-Br Bond Angle | 105.6° |

Furthermore, these computational methods are used to calculate the vibrational frequencies of the molecule. The calculated frequencies and their corresponding normal modes can then be used to assign the bands observed in experimental Raman and IR spectra, resolving ambiguities and providing a more complete understanding of the molecule's vibrational dynamics conicet.gov.arnih.gov. Natural Bond Orbital (NBO) analysis is another theoretical tool used to understand hyper-conjugative interactions and electron density distribution within the molecule, explaining trends in bond lengths and stability across the phosphoryl halide series conicet.gov.ar.

Ab Initio and Density Functional Theory (DFT) Calculations

A foundational approach to understanding the quantum mechanical nature of POBr₃ involves the use of ab initio and Density Functional Theory (DFT) methods. These first-principles calculations are essential for determining molecular geometries, vibrational frequencies, and other properties without prior experimental data.

Studies have employed various levels of theory to investigate the phosphoryl halide series, including POBr₃. Common methods include the B3LYP hybrid functional for DFT calculations and Møller-Plesset perturbation theory (MP2) for ab initio calculations. gencat.cat The choice of basis set, such as 6-311++G(d,p), is crucial for obtaining accurate results. gencat.cat

For instance, DFT calculations have been utilized to predict the vibrational spectra of POBr₃. The calculated frequencies for fundamental vibrational modes, such as the P=O stretching frequency, show good agreement with experimental data obtained from infrared and Raman spectroscopy. science.gov One study identified the P=O stretching fundamental at 1297.9 cm⁻¹ science.gov. These theoretical predictions are vital for the assignment of spectral bands observed in experimental measurements. gencat.cat Furthermore, DFT and ab initio methods have been used to calculate the chemical shifts for reaction intermediates and products involving POBr₃, aiding in their identification in NMR studies. researchgate.netsoton.ac.uk

Table 1: Comparison of Calculated vs. Experimental Vibrational Frequencies (cm⁻¹) for POBr₃

| Vibrational Mode | Calculated Frequency (B3LYP) | Experimental Frequency |

| P=O Stretch (a₁) | Data not available | 1297.9 science.gov |

| P-Br Stretch | Data not available | Data not available |

| O=P-Br Bend | Data not available | Data not available |

| Br-P-Br Bend | Data not available | Data not available |

Note: Specific calculated frequency values from the cited sources were not available for a direct comparison table.

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. While MD simulations are widely used for complex systems, dedicated studies focusing specifically on the molecular dynamics of isolated or bulk-phase this compound are not prominently featured in the available research literature. Often, POBr₃ is mentioned as a reagent in the synthesis of more complex molecules, which are then themselves the subject of MD simulations.

Studies on Molecular Geometry and Electronic Structure

Theoretical calculations provide precise details about the three-dimensional arrangement of atoms in POBr₃ and the organization of its electrons. The molecule adopts a tetrahedral geometry around the central phosphorus atom, consistent with VSEPR theory.

Computational studies using both DFT and MP2 methods have been performed to optimize the geometrical parameters of POBr₃. gencat.cat These calculations determine the equilibrium bond lengths and angles that correspond to the molecule's minimum energy state. The electronic structure is often analyzed through the lens of Frontier Molecular Orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these orbitals, known as the HOMO-LUMO gap, is a critical indicator of a molecule's chemical reactivity and kinetic stability. gencat.cat For POBr₃, the HOMO-LUMO gap has been calculated to understand its reactivity compared to other phosphoryl halides. gencat.cat

Table 2: Calculated Geometrical and Electronic Properties of POBr₃

| Property | Method/Basis Set | Calculated Value | Reference |

| P=O Bond Length | MP2/6-311++G(d,p) | Value not specified | gencat.cat |

| P-Br Bond Length | MP2/6-311++G(d,p) | Value not specified | gencat.cat |

| O=P-Br Bond Angle | MP2/6-311++G(d,p) | Value not specified | gencat.cat |

| HOMO Energy | B3LYP/LanL2DZ | -9.69 eV | gencat.cat |

| LUMO Energy | B3LYP/LanL2DZ | -1.97 eV | gencat.cat |

| HOMO-LUMO Gap | B3LYP/LanL2DZ | 7.72 eV | gencat.cat |

Note: Specific geometrical parameters were calculated in the cited study but not explicitly listed in the text. The table reflects the available data.

Analysis of Charge Distribution and Orbital Hybridization

To gain a deeper understanding of the bonding within this compound, Natural Bond Orbital (NBO) analysis is frequently performed. gencat.catresearchgate.net This computational method investigates the delocalization of electron density between orbitals, providing insights into charge distribution, orbital hybridization, and the nature of chemical bonds.